Ascorbyl tetra-2-hexyldecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C70H128O10 |

|---|---|

Molecular Weight |

1129.8 g/mol |

IUPAC Name |

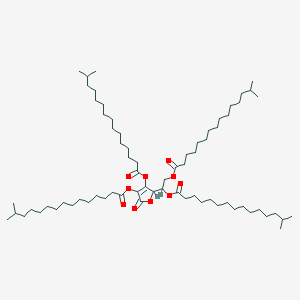

[2-[3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate |

InChI |

InChI=1S/C70H128O10/c1-58(2)49-41-33-25-17-9-13-21-29-37-45-53-63(71)76-57-62(77-64(72)54-46-38-30-22-14-10-18-26-34-42-50-59(3)4)67-68(78-65(73)55-47-39-31-23-15-11-19-27-35-43-51-60(5)6)69(70(75)80-67)79-66(74)56-48-40-32-24-16-12-20-28-36-44-52-61(7)8/h58-62,67H,9-57H2,1-8H3 |

InChI Key |

HQPBOBUGXWYNEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Ascorbyl Tetra-2-hexyldecanoate: A Comprehensive Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate, a stable, oil-soluble derivative of Vitamin C, has garnered significant attention in the pharmaceutical and cosmetic industries for its potent antioxidant and skin-benefiting properties. This technical guide provides an in-depth overview of the synthesis and characterization of this compound. It details both chemical and enzymatic synthesis routes, offering comprehensive experimental protocols for each. Furthermore, this guide outlines the analytical techniques crucial for the characterization of this compound, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). All quantitative data is summarized in structured tables for clear comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the experimental workflows.

Introduction

Ascorbic acid, or Vitamin C, is a powerful natural antioxidant. However, its inherent instability and hydrophilicity limit its application in lipophilic formulations. This compound (also known as tetrahexyldecyl ascorbate or ascorbyl tetraisopalmitate) is a tetra-esterified derivative of ascorbic acid with 2-hexyldecanoic acid.[1][2][3] This modification renders the molecule highly stable and oil-soluble, enabling excellent skin penetration.[4][5] In the skin, it is converted to free vitamin C, where it exhibits its physiological effects, including antioxidant activity, collagen synthesis promotion, and inhibition of melanin production.[4][5] This guide provides a detailed exploration of the synthesis and characterization of this important active ingredient.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis offers a direct and often high-yield approach to producing this compound. Two common methods are the one-step oxidation esterification and the two-step acylation via an acyl chloride intermediate.

This method involves the direct reaction of L-ascorbic acid with 2-hexyldecanal in the presence of a catalyst and an oxidant.[6]

Experimental Protocol: One-Step Oxidation Esterification [6]

-

Materials: L-ascorbic acid, 2-hexyldecanal, aza-carbene catalyst (e.g., product of 1,4-dimethyl triazole chloride and an alkali like potassium carbonate), oxidant (e.g., sodium persulfate), solvent (e.g., chloroform, dichloromethane).

-

Procedure:

-

Dissolve L-ascorbic acid in the chosen solvent in a reaction vessel.

-

Add the aza-carbene catalyst and the oxidant to the mixture.

-

Add 2-hexyldecanal to the reaction mixture. The molar ratio of 2-hexyldecanal to L-ascorbic acid is typically around 5.0:1.0.[6]

-

The ratio of the oxidant to L-ascorbic acid is approximately 4.5:1.0.[6]

-

Allow the reaction to proceed at a controlled temperature.

-

Upon completion, the product is extracted, washed with water, dried, and concentrated.

-

Purification is achieved through silica gel chromatography.

-

This widely used method involves the initial conversion of 2-hexyldecanoic acid to its more reactive acyl chloride, which then reacts with L-ascorbic acid.[7]

Experimental Protocol: Two-Step Synthesis via Acyl Chloride [7]

-

Step 1: Synthesis of 2-Hexyldecanoyl Chloride

-

Materials: 2-hexyldecanoic acid, chlorinating agent (e.g., thionyl chloride, oxalyl chloride), solvent (e.g., dichloromethane).[7]

-

Procedure:

-

Dissolve 2-hexyldecanoic acid in the solvent.

-

Slowly add the chlorinating agent (molar ratio of chlorinating agent to 2-hexyldecanoic acid is typically 1.0-2.0:1.0).[7]

-

Heat the mixture to reflux and stir for 1-5 hours.[7]

-

After cooling, concentrate the reaction solution to obtain crude 2-hexyldecanoyl chloride, which can be purified by distillation.

-

-

-

Step 2: Esterification of L-Ascorbic Acid

-

Materials: L-ascorbic acid, 2-hexyldecanoyl chloride, solvent (e.g., N-methylpyrrolidone), acid binding agent (e.g., pyridine, triethylamine).[7]

-

Procedure:

-

Dissolve L-ascorbic acid in the solvent and add the acid binding agent under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath.

-

Add 2-hexyldecanoyl chloride dropwise (molar ratio of 2-hexyldecanoyl chloride to L-ascorbic acid is approximately 4.0-6.0:1.0).[7]

-

Stir the reaction mixture at 0-15 °C for several hours.[7]

-

After the reaction, perform extraction, washing, drying, and concentration.

-

Purify the crude product by silica gel chromatography to obtain this compound.

-

-

Enzymatic Synthesis

Enzymatic synthesis provides a greener and more selective alternative to chemical methods, often proceeding under milder reaction conditions.[8] Lipases are commonly employed as catalysts for the esterification of ascorbic acid.[8] While specific protocols for this compound are less common in public literature, the synthesis of other ascorbyl esters provides a general framework.

Experimental Protocol: General Enzymatic Esterification of Ascorbic Acid [9][10]

-

Materials: L-ascorbic acid, 2-hexyldecanoic acid (or its activated ester), immobilized lipase (e.g., Novozym® 435), solvent (e.g., tert-butanol, acetone), molecular sieves.

-

Procedure:

-

Suspend L-ascorbic acid, 2-hexyldecanoic acid, and immobilized lipase in the chosen solvent.

-

Add molecular sieves to remove water formed during the reaction, which can improve the yield.[9]

-

Incubate the reaction mixture at a controlled temperature (e.g., 45-70°C) with agitation.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, filter to remove the immobilized enzyme.

-

The solvent is evaporated, and the product is purified, typically using liquid-liquid extraction and/or column chromatography.

-

Table 1: Comparison of Synthesis Methods for Ascorbyl Esters

| Parameter | One-Step Oxidation Esterification | Two-Step Synthesis via Acyl Chloride | Enzymatic Synthesis |

| Reactants | L-ascorbic acid, 2-hexyldecanal | L-ascorbic acid, 2-hexyldecanoic acid | L-ascorbic acid, 2-hexyldecanoic acid |

| Key Reagents | Aza-carbene catalyst, oxidant | Chlorinating agent, acid binding agent | Immobilized lipase |

| Reaction Conditions | Mild to moderate | Can involve harsh reagents (e.g., thionyl chloride) | Mild (lower temperature and pressure) |

| Selectivity | May require optimization | Good | High regioselectivity |

| Yield | Reported up to 82%[6] | Reported up to 92.1% (for acyl chloride) and 83.1% (final product)[7] | Varies depending on substrates and conditions |

| Environmental Impact | Can be designed to be green | Generates corrosive byproducts | Generally considered more environmentally friendly |

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and quality of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound.

Experimental Protocol: HPLC Analysis [11][12]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column is commonly used.[11]

-

Mobile Phase: A mixture of methanol and isopropanol (e.g., 25:75 v/v) is a suitable mobile phase.[11]

-

Detection: UV detection at a wavelength of 222 nm is appropriate for this compound.[11]

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., the mobile phase or isopropanol).

-

Analysis: Inject the sample into the HPLC system and record the chromatogram. The retention time and peak area are used for identification and quantification, respectively. The retention time for ascorbyl tetraisopalmitate has been reported to be approximately 5.9 minutes under specific conditions.[11]

Table 2: HPLC Method Parameters

| Parameter | Value |

| Column | RP-18 |

| Mobile Phase | Methanol:Isopropanol (25:75 v/v)[11] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm[11] |

| Retention Time | ~5.9 min[11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is a powerful tool for elucidating the molecular structure of the synthesized compound.

Experimental Protocol: NMR Analysis

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃).

-

Analysis: Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the presence of the ascorbyl core and the four 2-hexyldecanoate ester groups. Spectral data for this compound has been reported to match that of ascorbyl tetraisopalmitate.[13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FTIR Analysis

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids) or as a KBr pellet (for solids).

-

Analysis: The FTIR spectrum will show characteristic absorption bands for the functional groups in this compound, such as the ester carbonyl (C=O) stretching vibration (typically around 1740-1760 cm⁻¹) and C-O stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like GC or LC.

-

Ionization Technique: Electrospray ionization (ESI) is a suitable technique for this type of molecule.

-

Analysis: The mass spectrum will show a peak corresponding to the molecular ion ([M]+ or [M+H]+), which should match the calculated molecular weight of this compound (C₇₀H₁₂₈O₁₀, MW: 1129.76 g/mol ).

Table 3: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₇₀H₁₂₈O₁₀ |

| Molecular Weight | 1129.76 g/mol |

| Appearance | Colorless to pale yellow liquid[2] |

| Solubility | Oil-soluble[3] |

| HPLC λmax | 222 nm[11] |

| ¹H and ¹³C NMR | Consistent with the structure of four 2-hexyldecanoate groups esterified to ascorbic acid[13] |

| FTIR (cm⁻¹) | Characteristic ester C=O and C-O stretching bands |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Visualization of Workflows

To better illustrate the processes described, the following diagrams have been generated using the DOT language.

References

- 1. A Novel Eco-Friendly Process for the Synthesis and Purification of Ascorbyl-6-Oleates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [chembk.com]

- 4. CN109320479B - A kind of simple synthetic method of ascorbic acid tetraisopalmitate - Google Patents [patents.google.com]

- 5. Synthesis Cosmetic Raw Materials this compound [bloodtestmaterials.com]

- 6. Biocatalytic synthesis of ascorbyl esters and their biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. periodicos.ufn.edu.br [periodicos.ufn.edu.br]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of mixed esters of ascorbic acid using methyl esters of palm and soybean oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. CN108069926A - A kind of synthetic method of Ascorbyl Tetraisopalmitate - Google Patents [patents.google.com]

An In-depth Technical Guide to Ascorbyl Tetra-2-hexyldecanoate: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate, a lipophilic derivative of L-ascorbic acid, has garnered significant attention in the fields of dermatology and cosmetic science due to its enhanced stability and bioavailability compared to its parent molecule. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and known biological activities of this compound. Detailed summaries of its quantitative data, insights into its synthesis and analysis, and an exploration of its mechanisms of action, including its role in collagen synthesis and the inhibition of melanogenesis, are presented. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutic and cosmetic applications for this potent antioxidant.

Chemical and Physical Properties

This compound is a tetra-ester of ascorbic acid and 2-hexyldecanoic acid. This esterification renders the molecule oil-soluble and significantly more stable to heat and oxidation than L-ascorbic acid.[1][2] Its lipophilic nature facilitates its penetration through the stratum corneum, allowing for effective delivery of the active vitamin C into the epidermis and dermis.[1][3] Upon penetration, it is metabolized by cellular enzymes to release active ascorbic acid.[1]

Structure

The chemical structure of this compound consists of an ascorbic acid core with four 2-hexyldecanoic acid chains attached via ester linkages to the hydroxyl groups at positions 2, 3, 5, and 6.

IUPAC Name: [(2S)-2-[(2R)-3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate[4]

Synonyms: Ascorbyl Tetraisopalmitate, Tetrahexyldecyl Ascorbate, VC-IP, BV-OSC, Vitamin C tetra-isopalmitate[1][2][5]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of this compound. It is important to note that some of the data, such as the boiling point, are predicted values due to the limited availability of experimental data in the literature.

| Identifier | Value | Reference |

| CAS Number | 183476-82-6 | [2][5] |

| Molecular Formula | C70H128O10 | [5][6] |

| Molecular Weight | 1129.76 g/mol | [5][6] |

| Physical Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [5][7] |

| Density (20°C) | 0.928 - 0.941 g/mL | [2][5] |

| Boiling Point (Predicted) | 947.4 ± 64.0 °C | [5][8] |

| Vapor Pressure (20°C) | 0 Pa | [2][8] |

| LogP (24°C) | 6.2 | [1][2] |

| Solubility | Soluble in oils, ethanol, and DMF. Insoluble in water. | [1][9] |

| Stability | Stable to heat and oxidation. | [1][2] |

| Specific Rotation [α]D20 | -25 to -30° | [1] |

Spectroscopic Data

¹H NMR Spectroscopy (Expected)

The ¹H NMR spectrum is expected to be complex due to the presence of four long, branched alkyl chains. Key signals would include:

-

Alkyl Chain Protons: A large multiplet region between approximately 0.8 and 1.6 ppm, corresponding to the numerous -CH₃ and -CH₂- groups of the 2-hexyldecanoate chains.

-

Ascorbic Acid Core Protons: Signals corresponding to the protons on the furanone ring and the attached side chain, likely appearing in the region of 4.0 to 5.5 ppm. The exact chemical shifts and coupling patterns would be complex due to the chiral centers and the ester linkages.

¹³C NMR Spectroscopy (Expected)

The ¹³C NMR spectrum will show a large number of signals corresponding to the 70 carbon atoms in the molecule. Expected characteristic peaks include:

-

Carbonyl Carbons: Signals in the range of 170-185 ppm, corresponding to the four ester carbonyl carbons.[9]

-

Furanone Ring Carbons: Signals for the carbons of the ascorbic acid core, including those involved in the double bond (around 115-150 ppm) and the ester linkages.[9]

-

Alkyl Chain Carbons: A series of signals in the aliphatic region (approximately 10-40 ppm) corresponding to the carbons of the 2-hexyldecanoate chains.[9]

FT-IR Spectroscopy (Expected)

The FT-IR spectrum would be dominated by absorptions characteristic of the ester and alkyl functionalities:

-

C=O Stretch (Ester): A strong, sharp absorption band around 1740-1750 cm⁻¹.[10]

-

C-O Stretch (Ester): Strong absorption bands in the region of 1100-1300 cm⁻¹.[10]

-

C-H Stretch (Alkyl): Strong, sharp absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[11]

-

C=C Stretch (Furanone Ring): A medium intensity band around 1650 cm⁻¹.[11]

Mass Spectrometry (Expected)

The mass spectrum would show a molecular ion peak [M]+ or, more likely, protonated [M+H]+ or sodiated [M+Na]+ adducts in techniques like ESI-MS. The fragmentation pattern would be complex, likely showing sequential loss of the 2-hexyldecanoate chains.

Experimental Protocols

Synthesis of this compound

This method involves the initial conversion of 2-hexyldecanoic acid to its corresponding acyl chloride, followed by esterification with L-ascorbic acid.

References

- 1. CN109320479B - A kind of simple synthetic method of ascorbic acid tetraisopalmitate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CN108069926A - A kind of synthetic method of Ascorbyl Tetraisopalmitate - Google Patents [patents.google.com]

- 6. This compound | C70H128O10 | CID 10124498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hlextract.com [hlextract.com]

- 8. chembk.com [chembk.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Solubility of Ascorbyl Tetra-2-Hexyldecanoate in Cosmetic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate, a stable, oil-soluble ester of ascorbic acid, is a cornerstone of modern cosmetic and dermatological formulations. Its lipophilic nature dictates its solubility profile, which is critical for formulation development, bioavailability, and ultimate efficacy. This technical guide provides an in-depth analysis of the solubility of this compound in a range of cosmetic solvents. While precise quantitative data is often proprietary and formulation-dependent, this document collates available qualitative and semi-quantitative information and presents a detailed experimental protocol for determining solubility. Furthermore, this guide utilizes visualizations to elucidate experimental workflows and conceptual relationships, providing a comprehensive resource for researchers and formulators.

Introduction to this compound

This compound, also known under the INCI name Tetrahexyldecyl Ascorbate, is a highly stable, non-acidic derivative of Vitamin C. Unlike its water-soluble counterpart, L-ascorbic acid, this compound is readily soluble in lipids and organic solvents.[1][2] This characteristic enhances its penetration into the skin's lipid-rich stratum corneum and improves its stability against oxidation.[2] Its functions in cosmetic formulations are multifaceted, including antioxidant protection, stimulation of collagen synthesis, and skin brightening.[2] A thorough understanding of its solubility is paramount for optimizing its delivery and performance in cosmetic products.

Solubility Profile of this compound

The lipophilic nature of this compound governs its solubility, making it miscible with a wide array of cosmetic oils, esters, and other non-polar solvents. Conversely, it is insoluble in aqueous and highly polar solvents.

Qualitative and Semi-Quantitative Solubility Data

| Solvent INCI Name | Solvent Type | Solubility of this compound |

| Ethanol | Alcohol | Very Soluble (approx. 10 mg/mL) |

| Various Hydrocarbons | Hydrocarbon | Very Soluble |

| Various Esters | Ester | Very Soluble |

| Various Vegetable Oils | Triglyceride | Very Soluble |

| Dimethylformamide (DMF) | Amide | Soluble (approx. 2 mg/mL) |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble |

| Glycerin | Polyol | Insoluble |

| Butylene Glycol | Glycol | Insoluble |

This table is a compilation of data from various sources and is intended for guidance. Precise solubility should be determined experimentally for specific applications.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, solubility increases with temperature. For cosmetic formulations, it is often recommended to add this compound to the oil phase at elevated temperatures (e.g., below 80°C) to ensure complete dissolution.

-

Solvent Polarity: As a lipophilic molecule, its solubility is highest in non-polar to moderately polar solvents.

-

Presence of Other Ingredients: The presence of co-solvents, emulsifiers, or other active ingredients in a formulation can impact the overall solubility.

Experimental Protocol for Determining Solubility

For researchers and formulators requiring precise solubility data for their specific applications, a well-defined experimental protocol is essential. The following methodology is a synthesis of established techniques, such as the flask method (OECD Guideline 105), and is suitable for determining the solubility of lipophilic cosmetic actives like this compound.

Materials and Equipment

-

This compound (of known purity)

-

A range of cosmetic solvents (e.g., esters, silicones, hydrocarbons)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials.

-

Add a known volume or weight of the selected cosmetic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C for room temperature solubility, or other relevant temperatures for formulation processing).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The solution should appear cloudy with undissolved solid material at the bottom.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow for the settling of excess solid.

-

To ensure complete separation of the undissolved solute, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining particulate matter.

-

Accurately dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

The HPLC method typically involves a reverse-phase C18 column and a mobile phase consisting of a mixture of organic solvents like methanol, acetonitrile, and/or isopropanol, with UV detection.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the cosmetic solvent using the following formula:

Solubility ( g/100g ) = (Concentration from HPLC (g/L) × Volume of solvent (L) / Weight of solvent (g)) × 100

-

Diagram of Experimental Workflow

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Signaling Pathways and Logical Relationships

The solubility of this compound is a fundamental physicochemical property that dictates its compatibility with other ingredients in a cosmetic formulation. This relationship can be visualized as a logical pathway from the molecular structure to the final product performance.

Diagram of Solubility Relationships

Caption: A diagram illustrating the logical progression from molecular structure to product performance.

Conclusion

This compound's favorable solubility in cosmetic oils and esters is a key attribute that contributes to its widespread use in advanced skincare. While comprehensive quantitative solubility data remains largely within the domain of proprietary research, the qualitative information and the detailed experimental protocol provided in this guide offer a robust framework for researchers and formulators. By understanding the factors that influence solubility and by employing rigorous experimental methods, the development of stable, effective, and aesthetically pleasing cosmetic products containing this compound can be significantly enhanced. The provided visualizations serve to clarify complex processes and relationships, further empowering the scientific community in their formulation endeavors.

References

An In-Depth Technical Guide to the Percutaneous Absorption Pathways of Ascorbyl Tetra-2-Hexyldecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate, a stable, oil-soluble derivative of Vitamin C, has garnered significant attention in dermatological and cosmetic formulations due to its enhanced stability and superior skin penetration compared to its parent molecule, L-ascorbic acid. This technical guide provides a comprehensive overview of the percutaneous absorption pathways of this compound, synthesizing available data on its mechanism of skin penetration, quantitative absorption, and the experimental methodologies used for its evaluation. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of topical and transdermal delivery systems.

Introduction

L-ascorbic acid is a potent antioxidant with numerous benefits for the skin, including photoprotection, anti-inflammatory effects, and stimulation of collagen synthesis.[1] However, its inherent instability and hydrophilic nature limit its efficacy in topical formulations. This compound (also known as ascorbyl tetraisopalmitate or tetrahexyldecyl ascorbate) is a lipophilic pro-drug of Vitamin C, designed to overcome these limitations.[1][2] Its esterification renders it more stable and allows for greater penetration through the lipid-rich stratum corneum.[1] Once absorbed into the skin, it is enzymatically converted to L-ascorbic acid, delivering the active form to the target tissues.[1] Understanding the pathways and efficiency of its percutaneous absorption is critical for optimizing formulation design and ensuring therapeutic efficacy.

Percutaneous Absorption Pathways

The percutaneous absorption of a topically applied substance is a complex process involving its passage through the various layers of the skin. For a lipophilic molecule like this compound, the primary barrier is the stratum corneum. The principal routes of penetration are:

-

Intercellular Pathway: This route involves the molecule navigating through the lipid matrix that surrounds the corneocytes in the stratum corneum. Given the lipophilic nature of this compound, this is considered a major pathway for its penetration.

-

Transcellular Pathway: This pathway requires the molecule to pass directly through the corneocytes. This is generally a less favored route for highly lipophilic compounds.

-

Follicular Pathway (Transappendageal): This route involves penetration through hair follicles and their associated sebaceous glands. A molecular dynamics simulation study has suggested that while this route is a possibility, this compound has a higher affinity for the stratum corneum, indicating the intercellular route is likely dominant.

The lipophilic nature of this compound facilitates its partitioning into the stratum corneum, from where it can diffuse into the viable epidermis and subsequently the dermis.[1]

Quantitative Data on Percutaneous Absorption

While many studies allude to the superior penetration of this compound, there is a notable scarcity of publicly available, detailed quantitative data from in vitro skin permeation studies using human or animal skin. The following table summarizes the available semi-quantitative and qualitative findings.

| Parameter | Finding | Skin Model | Source |

| Absorption Rate | Greater than 20% in the epidermis and 1-2% in the dermis. | Not specified | [3] |

| Vitamin C Liberation | 84% liberation of Vitamin C from the derivative. | Reconstructed skin model | [4] |

| In Vivo Effects | Topical application of 1% formulation increased epidermal thickness and hydration. | Hairless mice | [2] |

It is important to note that direct comparisons of quantitative data are challenging due to variations in experimental conditions, skin models, and analytical methods.

Experimental Protocols

The following sections detail the common experimental methodologies used to assess the percutaneous absorption of this compound.

In Vitro Skin Permeation Studies using Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro percutaneous absorption studies.[5]

Objective: To quantify the rate and extent of penetration of a substance through the skin.

Methodology:

-

Skin Preparation: Full-thickness or dermatomed human or porcine skin is commonly used. The skin is excised and mounted on the Franz diffusion cell, separating the donor and receptor compartments.

-

Franz Cell Assembly: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline with a solubilizing agent for lipophilic compounds) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions. The system is stirred to ensure a uniform concentration in the receptor fluid.

-

Dosing: A precise amount of the formulation containing this compound is applied to the surface of the stratum corneum in the donor compartment.

-

Sampling: At predetermined time intervals, aliquots of the receptor fluid are withdrawn for analysis. The withdrawn volume is replaced with fresh receptor fluid to maintain sink conditions.

-

Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

-

Mass Balance: At the end of the experiment, the skin surface is washed to recover any unabsorbed compound. The skin is then separated into the stratum corneum (via tape stripping), viable epidermis, and dermis, and the amount of the compound in each layer is extracted and quantified.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the accurate quantification of this compound in various matrices.

Typical HPLC Parameters:

-

Mobile Phase: A mixture of methanol and isopropanol (e.g., 25:75 v/v).[4][6]

-

Detection: UV detection at approximately 222 nm.[4]

-

Flow Rate: Typically around 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Retention Time: Dependent on specific conditions, but has been reported to be around 5.9 minutes.[4]

Method Validation: The HPLC method must be validated for linearity, accuracy, precision, selectivity, and sensitivity (limit of detection and limit of quantification) according to ICH guidelines.

Signaling Pathways in Cellular Uptake

The precise signaling pathways involved in the initial uptake of the intact this compound molecule into keratinocytes are not well-elucidated in the current literature. It is hypothesized that due to its high lipophilicity, it may passively diffuse across the cell membrane. Once inside the cell, esterases hydrolyze the molecule to release L-ascorbic acid.

The subsequent biological effects are mediated by the known signaling pathways of L-ascorbic acid, which include:

-

Collagen Synthesis: L-ascorbic acid acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix.

-

Antioxidant Activity: L-ascorbic acid directly scavenges reactive oxygen species (ROS) and can regenerate other antioxidants like vitamin E.

-

Inhibition of Melanogenesis: L-ascorbic acid interacts with copper ions at the active site of tyrosinase, inhibiting melanin production.

Further research is required to delineate the specific transporters or membrane interactions that may be involved in the cellular uptake of this compound itself.

Conclusion

This compound is a promising lipophilic derivative of Vitamin C with enhanced skin penetration capabilities. The primary route of its percutaneous absorption is believed to be the intercellular pathway through the stratum corneum. While its superior penetration is widely acknowledged, there is a clear need for more rigorous, publicly available quantitative studies using human skin to establish definitive permeation parameters. Such data would be invaluable for optimizing formulations and predicting in vivo performance. Future research should also focus on elucidating the specific cellular uptake mechanisms of the intact molecule to provide a more complete understanding of its biological fate in the skin.

References

- 1. skiningredients.com [skiningredients.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 4. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 5. researchgate.net [researchgate.net]

- 6. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Conversion of Ascorbyl Tetra-2-Hexyldecanoate to Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ascorbyl tetra-2-hexyldecanoate (AT2H), a lipophilic derivative of L-ascorbic acid, is a widely utilized pro-vitamin C in cosmetic and dermatological formulations due to its enhanced stability and skin permeability. Its biological efficacy is contingent upon its enzymatic conversion to the active form, L-ascorbic acid, within the skin. This technical guide provides an in-depth overview of the in vitro enzymatic conversion of AT2H to ascorbic acid, focusing on the role of cutaneous enzymes, particularly carboxylesterase-2 (CES2). This document outlines detailed experimental protocols for conducting and analyzing this conversion, summarizes key quantitative data from existing research, and presents visual workflows and hypothesized cellular pathways to facilitate a comprehensive understanding of this critical activation step.

Introduction

L-ascorbic acid (Vitamin C) is a potent antioxidant and a crucial cofactor in various physiological processes within the skin, including collagen synthesis and photoprotection. However, its inherent instability and poor penetration through the stratum corneum limit its topical delivery. This compound (AT2H), also known as tetrahexyldecyl ascorbate, is a stable, oil-soluble ester of ascorbic acid designed to overcome these limitations.[1][2] For AT2H to exert its biological effects, it must first be hydrolyzed by endogenous skin enzymes to release active L-ascorbic acid.[3] Understanding the kinetics and mechanisms of this enzymatic conversion is paramount for the rational design and efficacy evaluation of AT2H-containing topical formulations.

This guide focuses on the in vitro methodologies used to study the enzymatic hydrolysis of AT2H, with a specific emphasis on the role of carboxylesterase-2 (CES2), an enzyme expressed in keratinocytes that has been shown to metabolize this pro-drug.[4]

Enzymatic Conversion of this compound

The conversion of AT2H to ascorbic acid is a hydrolysis reaction catalyzed by esterase enzymes present in the skin. This process involves the cleavage of the four ester bonds linking 2-hexyldecanoic acid molecules to the ascorbic acid backbone.

Key Enzymes in Cutaneous Hydrolysis

The skin possesses a variety of hydrolytic enzymes, including esterases and lipases, located in different cellular compartments.[1] While several enzymes may contribute to the hydrolysis of AT2H, research has specifically identified carboxylesterase-2 (CES2) as a key enzyme in the metabolism of this lipophilic vitamin C derivative within keratinocytes.[4] Carboxylesterases are a family of serine hydrolases that play a significant role in the metabolism of various xenobiotics, including ester-containing drugs.

Quantitative Data on In Vitro Conversion

A study by Swindell et al. (2021) investigated the in vitro conversion of Tetrahexyldecyl Ascorbate (THDC), another name for AT2H, to ascorbic acid using recombinant human carboxylesterase-2 (CES2). The experiment monitored the degradation of the parent compound and the formation of ascorbic acid over a 240-minute period. The results demonstrated a time-dependent conversion, with a progressive decrease in AT2H concentration and a corresponding increase in ascorbic acid concentration.[4]

Table 1: In Vitro Conversion of this compound by Carboxylesterase-2 [4]

| Time (minutes) | AT2H Remaining (%) | Ascorbic Acid Accumulated (mM) |

| 0 | 100 | ~0 |

| 15 | ~95 | ~0.05 |

| 60 | ~85 | ~0.15 |

| 120 | ~75 | ~0.25 |

| 240 | ~60 | ~0.40 |

Note: Data is estimated from the graphical representation in the cited source and is intended for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for an in vitro enzymatic assay to evaluate the conversion of AT2H to ascorbic acid, based on the protocol described by Swindell et al. (2021).[4]

In Vitro Enzymatic Hydrolysis Assay

This protocol details the steps to assess the conversion of AT2H to ascorbic acid using a specific esterase enzyme.

Materials:

-

This compound (AT2H)

-

Recombinant human carboxylesterase-2 (CES2)

-

Dimethyl sulfoxide (DMSO)

-

Ethylene glycol

-

HEPES buffer (20 mM, pH 7.4)

-

Methanol

-

HPLC system with a charged aerosol detector (CAD)

-

C18 reverse-phase HPLC column (e.g., Phenomenex Kinetex C18, 4.6 mm × 100 mm, 2.6 µm)

-

Mobile phase A: 0.1% formic acid in water

-

Mobile phase B: 0.1% trifluoroacetic acid in methanol

-

Mobile phase C: Isopropanol

-

Incubator or water bath (37°C)

Procedure:

-

Substrate Preparation: Prepare a 1 mM stock solution of AT2H in a mixture of DMSO (2%) and ethylene glycol (10%) in 20 mM HEPES buffer (pH 7.4).

-

Enzyme Solution: Prepare a 1 mg/mL solution of recombinant human carboxylesterase-2.

-

Reaction Initiation: In a microcentrifuge tube, add the AT2H substrate solution. To initiate the reaction, add 20 µL of the enzyme solution.

-

Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 60, 120, and 240 minutes).

-

Reaction Termination: At each time point, stop the reaction by adding an appropriate volume of methanol.

-

Sample Analysis: Analyze the samples using an HPLC system equipped with a charged aerosol detector to measure the concentrations of both AT2H and ascorbic acid.

Analytical Method: HPLC with Charged Aerosol Detection (CAD)

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of 0.1% formic acid in water, 0.1% TFA in methanol, and isopropanol. The specific gradient program should be optimized to achieve good separation of AT2H and ascorbic acid.

-

Detector: Charged Aerosol Detector (CAD)

Principle of CAD: The charged aerosol detector is a mass-based detector that is suitable for the analysis of compounds that lack a UV chromophore, such as AT2H. The eluent from the HPLC column is nebulized, and the resulting aerosol is charged and detected. The signal is proportional to the mass of the analyte.

Visualizations

Signaling and Conversion Pathway

The following diagram illustrates the hypothesized pathway for the cellular uptake and enzymatic conversion of this compound to ascorbic acid.

Caption: Hypothesized cellular uptake and enzymatic conversion of AT2H.

Experimental Workflow

The following diagram outlines the key steps in the in vitro enzymatic conversion assay.

Caption: Workflow for the in vitro enzymatic conversion assay of AT2H.

Discussion and Future Directions

The provided data and protocols confirm that this compound can be enzymatically converted to L-ascorbic acid in vitro by carboxylesterase-2. This conversion is a critical step for the bioactivation of this pro-vitamin C molecule.

However, several areas warrant further investigation:

-

Kinetic Parameters: A detailed kinetic analysis to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of CES2 and other relevant skin esterases for AT2H is needed for a more precise understanding of the conversion efficiency.

-

Enzyme Specificity: While CES2 has been identified as a key enzyme, the contribution of other cutaneous esterases and lipases to the overall hydrolysis of AT2H in the complex environment of the skin remains to be fully elucidated.

-

Influence of Formulation: The vehicle and other ingredients in a topical formulation can significantly impact the release and availability of AT2H to cutaneous enzymes. In vitro studies using skin models that incorporate different formulation bases would provide valuable insights into real-world efficacy.

-

In Vitro Skin Models: The use of reconstructed human skin models can offer a more physiologically relevant system to study the percutaneous absorption and metabolism of AT2H, providing a bridge between simple enzyme assays and in vivo studies.

Conclusion

The in vitro enzymatic conversion of this compound to L-ascorbic acid is a fundamental process for its activity as a vitamin C precursor in dermatological applications. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this conversion. Further research focusing on detailed enzyme kinetics and the influence of formulation excipients will be instrumental in optimizing the topical delivery and efficacy of this promising pro-vitamin C molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of a New Reconstructed Full Thickness Skin Model, T-Skin™, and its Application for Investigations of Anti-Aging Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extremely Stable and Versatile Carboxylesterase from a Hyperthermophilic Archaeon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Antioxidant Capacity of Ascorbyl Tetra-2-Hexyldecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl tetra-2-hexyldecanoate, also known as tetrahexyldecyl ascorbate (THDA), is a lipophilic derivative of L-ascorbic acid (Vitamin C). Its esterification with four hexyldecanoic acid molecules renders it highly soluble in lipids, enhancing its stability and penetration through the stratum corneum. Once absorbed into the skin, it is enzymatically converted to free vitamin C, where it exerts its biological effects.[1] This guide provides a comprehensive overview of the antioxidant capacity of this compound, focusing on common in vitro assays such as the Oxygen Radical Absorbance Capacity (ORAC) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays.

Mechanism of Antioxidant Action

As a precursor to Vitamin C, this compound's primary antioxidant function lies in its ability to donate electrons to neutralize free radicals, thereby mitigating oxidative stress.[2] Its oil-soluble nature allows it to particularly protect lipid components of the skin, such as ceramides and cholesterol, from peroxidation.[1] Beyond direct radical scavenging, its bio-converted form, ascorbic acid, is a crucial cofactor in various enzymatic reactions, including those involved in collagen synthesis, and plays a role in inhibiting melanogenesis.[2][3]

Quantitative Antioxidant Capacity

The antioxidant capacity of this compound has been evaluated using various in vitro assays. It is important to note that some research suggests that while being a stable and effective delivery form of Vitamin C, its direct antioxidant capacity as a pro-drug is modest compared to L-ascorbic acid.

A 2021 study by Swindell et al. characterized the antioxidant profile of Tetrahexyldecyl Ascorbate (THDC).[4] The findings from this study are summarized in the table below.

| Antioxidant Assay | Analyte | Result | Unit | Reference |

| Oxygen Radical Absorbance Capacity (ORAC) | Tetrahexyldecyl Ascorbate (THDC) | 1035 | µM Trolox equivalents per gram | [4] |

| Hydrogen Peroxide (H₂O₂) Scavenging | Tetrahexyldecyl Ascorbate (THDC) | 850 | µg/mL (IC₅₀) | [4] |

Note: IC₅₀ (Half maximal inhibitory concentration) represents the concentration of an antioxidant required to inhibit 50% of the free radicals.

While a specific IC₅₀ value for the DPPH radical scavenging activity of this compound was not found in the reviewed literature, the available data from the ORAC and H₂O₂ scavenging assays provide valuable insights into its antioxidant potential. The ORAC value indicates its capacity to neutralize peroxyl radicals, while the H₂O₂ scavenging IC₅₀ demonstrates its ability to neutralize another reactive oxygen species.

Experimental Protocols

Detailed methodologies for the DPPH and ORAC assays are provided below. These protocols are generalized and may require optimization for specific experimental conditions, particularly for lipophilic compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

This compound

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or cuvettes

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol, DMSO). Create a series of dilutions from the stock solution.

-

Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well to initiate the reaction. A control well should contain only the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the sample concentration.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by comparing the decay of the fluorescent signal to that of a standard antioxidant, Trolox.

Materials:

-

Fluorescein sodium salt

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

This compound

-

Phosphate buffer (75 mM, pH 7.4)

-

For lipophilic compounds: Randomly methylated-β-cyclodextrin (RMCD) or a 50% acetone/water mixture can be used as a solubility enhancer.

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Fluorescein.

-

Prepare a fresh solution of AAPH in phosphate buffer before use.

-

Prepare a stock solution of Trolox to be used as the standard.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone for the lipophilic ORAC assay).

-

Prepare a series of dilutions for both the sample and the Trolox standard.

-

-

Assay in Microplate:

-

Add the sample dilutions and Trolox standards to the wells of a 96-well black microplate.

-

Add the fluorescein solution to all wells.

-

Incubate the plate at 37°C for a short period.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately place the plate in a fluorescence reader and record the fluorescence decay kinetically at an emission wavelength of 520 nm and an excitation wavelength of 485 nm every minute for at least 60 minutes.

-

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

-

Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

The ORAC value of the sample is calculated from the standard curve and expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample.

-

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound in the skin are not limited to direct antioxidant activity. After its conversion to ascorbic acid, it influences key biological pathways.

Inhibition of Melanogenesis

Ascorbic acid is known to inhibit the activity of tyrosinase, a key enzyme in the synthesis of melanin. By reducing the production of melanin, it can help to lighten hyperpigmentation and even out skin tone.

Promotion of Collagen Synthesis

Ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. These enzymes are critical for the hydroxylation of proline and lysine residues during the synthesis of pro-collagen, the precursor to collagen. This post-translational modification is vital for the stability and proper structure of collagen fibers, which provide structural integrity to the skin.

References

- 1. paulaschoice-eu.com [paulaschoice-eu.com]

- 2. hlextract.com [hlextract.com]

- 3. cipherskincare.com [cipherskincare.com]

- 4. Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Interaction of Ascorbyl Tetra-2-Hexyldecanoate with Cellular Membranes

Executive Summary: Ascorbyl tetra-2-hexyldecanoate (AT2H), a lipophilic prodrug of Vitamin C, demonstrates superior stability and skin permeability compared to its hydrophilic counterpart, L-ascorbic acid. Its high affinity for lipids facilitates efficient transport across the stratum corneum and subsequent integration into cellular membranes. Within the lipid bilayer, AT2H exerts a primary antioxidant effect by inhibiting lipid peroxidation, thereby protecting membrane integrity from oxidative stressors. Following membrane transit, it undergoes intracellular enzymatic hydrolysis, primarily by carboxylesterase-2, to release biologically active L-ascorbic acid. This released Vitamin C then engages in various downstream signaling pathways, including collagen synthesis and the modulation of inflammatory responses. This guide provides a detailed examination of the physicochemical properties, membrane interaction mechanisms, and cellular effects of AT2H, supported by quantitative data and experimental methodologies relevant to researchers in dermatology and drug development.

Physicochemical Properties of this compound

This compound, also known as Tetrahexyldecyl Ascorbate (THDA), is an ester formed from ascorbic acid and 2-hexyldecanoic acid.[1] This esterification renders the molecule highly oil-soluble, a critical attribute for its interaction with the lipid-rich environment of the skin and cellular membranes.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C70H128O10 | [3][4] |

| Molecular Weight | 1129.76 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density (20℃) | 0.928–0.941 g/mL | [3][5] |

| LogP | 6.2 | [6][7] |

| Synonyms | Tetrahexyldecyl Ascorbate (THDA), Vitamin C tetraisopalmitate, VC-IP | [5][8][9] |

Mechanisms of Cellular Membrane Interaction and Penetration

The efficacy of AT2H is intrinsically linked to its ability to traverse the skin's primary barrier, the stratum corneum, and interact with the plasma membranes of viable cells in the epidermis and dermis.

The Role of Lipophilicity in Transdermal Delivery

The high lipophilicity of AT2H, evidenced by its LogP value of 6.2, is the principal driver of its enhanced percutaneous absorption.[6][7] Unlike water-soluble L-ascorbic acid, which is repelled by the lipidic stratum corneum, AT2H readily partitions into this layer, facilitating its diffusion into deeper cutaneous tissues.[10][11] Studies have reported its absorption rate to be up to 16.5 times that of water-soluble Vitamin C.[6][7]

Passive Diffusion and Intracellular Conversion

AT2H crosses cellular membranes via passive diffusion, driven by its concentration gradient and favorable lipid interactions. Once within the cell, it no longer remains inert. It functions as a prodrug, requiring enzymatic cleavage to release free L-ascorbic acid to exert its full range of biological effects.[1][10] This intracellular conversion is a critical step for its bioactivity.[1] The process is primarily mediated by carboxylesterases expressed in keratinocytes.[10]

Caption: Cellular uptake and activation pathway of AT2H.

Direct Effects on Membrane Integrity and Function

Prior to its intracellular conversion, the presence of AT2H within the lipid bilayer allows it to exert direct protective effects on the cell membrane.

Inhibition of Lipid Peroxidation

A primary function of AT2H at the membrane level is the inhibition of lipid peroxidation.[6][7] Reactive oxygen species (ROS) can attack polyunsaturated fatty acids in the membrane, initiating a damaging chain reaction. As a potent antioxidant, AT2H can neutralize these free radicals, preventing this oxidative damage and preserving membrane fluidity and function.[5][12] This action protects critical membrane components, including phospholipids and embedded proteins, from oxidative stress.[13]

Caption: Antioxidant mechanism of AT2H at the cellular membrane.

Intracellular Activity and Signaling

Following its conversion to L-ascorbic acid, AT2H influences a variety of cellular processes.

| Effect | Concentration / Condition | Cell Type / Model | Reference |

| Prevents Viability Decrease | 100 µM | HaCaT Keratinocytes (stressed with UVB, H₂O₂) | [8] |

| Reduces IL-1α & PGE2 Production | 100 µM | HaCaT Keratinocytes | [8] |

| Reduces Melanogenesis | Not specified | Human melanoma cell culture | [14] |

| Promotes Collagen Synthesis | Not specified | General function | [2][6][15] |

| Reduces UV-induced DNA Damage | Not specified | General function | [5][7] |

These activities, including the promotion of collagen synthesis and the reduction of inflammatory mediators like prostaglandin E2 (PGE2), are hallmarks of Vitamin C's role in skin health.[8][15] The efficient delivery of the active molecule to the intracellular space via the AT2H prodrug is key to achieving these outcomes.

Key Experimental Protocols and Methodologies

The study of AT2H's interaction with cellular membranes involves specific biochemical and cell-based assays.

Enzymatic Conversion Assay (Carboxylesterase-2 Hydrolysis)

This protocol, adapted from studies on AT2H metabolism, quantifies its conversion to free ascorbic acid.[10]

Objective: To measure the rate of AT2H hydrolysis by carboxylesterase-2 (CES2).

Materials:

-

This compound (AT2H)

-

Recombinant human Carboxylesterase-2 (CES2)

-

DMSO, Ethylene glycol

-

20 mM HEPES buffer (pH 7.4)

-

Methanol (for reaction termination)

-

HPLC system with a charged aerosol detector (CAD)

Procedure:

-

Prepare a 1 mM stock solution of AT2H in a mixture of DMSO (2%) and ethylene glycol (10%) in 20 mM HEPES buffer.

-

Prepare a 1 mg/mL enzyme solution of CES2 in an appropriate buffer.

-

Initiate the reaction by adding 20 μL of the enzyme solution to the AT2H solution.

-

Incubate the reaction mixture at 37 °C.

-

Collect aliquots at specified time points (e.g., 0, 15, 60, 120, 240 minutes).

-

Stop the reaction in each aliquot by adding an equal volume of cold methanol.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant using HPLC-CAD to quantify the remaining concentration of AT2H and the appearance of L-ascorbic acid.

Caption: Experimental workflow for the CES2-mediated hydrolysis of AT2H.

H₂O₂ Scavenging Activity Assay

This method assesses the direct antioxidant capacity of AT2H.[10]

Objective: To determine the hydrogen peroxide (H₂O₂) scavenging ability of AT2H.

Materials:

-

AT2H test samples

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

4 mM Hydrogen Peroxide (H₂O₂) solution

-

UV-Vis Spectrophotometer

Procedure:

-

Dissolve AT2H in ethanol to create a stock solution.

-

Prepare serial dilutions of the stock solution with PBS (pH 7.4) to achieve the desired final concentrations.

-

Initiate the reaction by adding a defined volume of 4 mM H₂O₂ to each sample dilution.

-

Allow the reaction to proceed for 10 minutes at room temperature.

-

Measure the absorbance of the reaction mixture at 230 nm.

-

Calculate the percentage of H₂O₂ scavenged relative to a control sample without AT2H. The IC₅₀ value can be estimated from a dose-response curve.

Conclusion

This compound represents a significant advancement in the topical delivery of Vitamin C. Its lipophilic nature is the cornerstone of its mechanism, enabling it to efficiently overcome the barrier of the stratum corneum and integrate into cellular membranes. At the membrane, it provides a first line of defense against lipid peroxidation. Subsequently, its role as a prodrug ensures the targeted intracellular release of L-ascorbic acid, facilitating a cascade of beneficial signaling events. The data and protocols presented underscore the multifaceted interaction of AT2H with cellular membranes, providing a valuable resource for its continued investigation and application in dermatological and pharmaceutical formulations.

References

- 1. sytheonltd.com [sytheonltd.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound CAS 183476-82-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound | C70H128O10 | CID 10124498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hlextract.com [hlextract.com]

- 6. This compound [chembk.com]

- 7. Ascorbyl Tetraisopalmitate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. labmuffin.com [labmuffin.com]

- 10. Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahexyldecyl Ascorbate: What You Need To Know | Root Science [shoprootscience.com]

- 12. Cosmetics Grade CAS 183476-82-6 99% this compound Vc-IP Liquid Ascorbyl Tetraisopalmitate [m.zfbiotec.com]

- 13. Effects of ascorbate on membrane phospholipids and tocopherols of intact erythrocytes during peroxidation by t-butylhydroperoxide: comparison with effects of dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Page loading... [wap.guidechem.com]

Methodological & Application

Application Note & Protocol: HPLC Analytical Method for Ascorbyl Tetra-2-Hexyldecanoate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ascorbyl Tetra-2-Hexyldecanoate.

Introduction

This compound, also known as tetraisopalmitoyl ascorbic acid (VC-IP), is a stable, oil-soluble derivative of Vitamin C.[1][2][3] It is widely used in cosmetic and pharmaceutical formulations for its antioxidant, skin-lightening, and anti-aging properties.[2][4] Accurate and reliable analytical methods are crucial for the quality control of raw materials and finished products containing this active ingredient. High-Performance Liquid Chromatography (HPLC) is a sensitive and selective method for the quantitative determination of this compound.[5] This document outlines a comprehensive HPLC method development and validation protocol.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C70H128O10 | [3][6] |

| Molecular Weight | 1129.76 g/mol | [6] |

| Appearance | Colorless to light yellow, clear liquid to thick oil | [7] |

| Solubility | Soluble in common cosmetic oils, ethanol, and dimethylformamide.[3] | [3] |

| UV Maximum (λmax) | Approximately 222-223 nm | [3][8] |

| Stability | More stable than ascorbic acid, particularly against oxidation and heat.[2][5] | [2][5] |

HPLC Method Development and Validation Workflow

The development of a robust HPLC method involves a systematic approach, from initial parameter selection to full method validation.

Caption: Workflow for HPLC Method Development and Validation.

Recommended HPLC Instrumentation and Consumables

| Component | Specification |

| HPLC System | Quaternary or Binary Pump, Autosampler, Column Oven, UV/PDA Detector |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Acetonitrile |

| Mobile Phase B | Methanol |

| Mobile Phase C | Isopropanol |

| Mobile Phase D | Water (HPLC Grade) |

| Diluent | Isopropanol or a mixture of Methanol and Isopropanol |

| Filters | 0.45 µm PTFE or Nylon Syringe Filters |

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with isopropanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the diluent to achieve concentrations ranging from 10 µg/mL to 250 µg/mL.

Sample Preparation (for a Cream Formulation)

-

Accurately weigh an amount of cream equivalent to approximately 5 mg of this compound into a 50 mL centrifuge tube.

-

Add 25 mL of isopropanol.

-

Vortex for 5 minutes to disperse the sample.

-

Heat in a water bath at 40°C for 10 minutes to facilitate extraction.

-

Centrifuge at 4000 RPM for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Further dilute with the mobile phase if necessary to fall within the calibration curve range.

Chromatographic Conditions

The following table summarizes recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific formulation matrix.

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: Methanol and Isopropanol (25:75 v/v)[5][8] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 20 µL |

| Detector Wavelength | 222 nm[5][8] |

| Run Time | Approximately 10 minutes |

Note: A gradient method using water, acetonitrile, and isopropanol may also be developed for improved separation from complex matrices.[9]

Method Validation Protocol

The developed method must be validated according to ICH (International Council for Harmonisation) guidelines.

Caption: Key Parameters for HPLC Method Validation.

Quantitative Data Summary

The following table provides typical acceptance criteria for method validation.

| Validation Parameter | Acceptance Criteria | Typical Result |

| Specificity | No interfering peaks at the retention time of the analyte. | Peak purity index > 0.999 |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range | 50 - 250 µg/mL | 50 - 250 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision - Repeatability (%RSD) | ≤ 2.0% | < 1.0% |

| Precision - Intermediate (%RSD) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~2 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~7 µg/mL |

| Robustness | %RSD ≤ 2.0% for minor changes in flow rate, temperature, mobile phase composition. | Complies |

System Suitability

Before each analytical run, a system suitability test must be performed by injecting a standard solution (e.g., 100 µg/mL) five times.

| System Suitability Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the quantification of this compound. The described reversed-phase HPLC method is simple, reproducible, and selective, making it suitable for routine quality control analysis of cosmetic and pharmaceutical products. Adherence to the detailed protocols for method development and validation will ensure the generation of accurate and reliable analytical data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [chembk.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Best High reputation China Cosmetics Grade this compound Vc-IP Liquid CAS 183476-82-6 98% Ascorbyl Tetraisopalmitate Company, Product | YR Chemspec [m.yrchemspec.com]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. This compound | C70H128O10 | CID 10124498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy this compound | 183476-82-6 | >98% [smolecule.com]

- 8. Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MASONACO - Ascorbyl TIP by HPLC-UV-CAD [masonaco.org]

Application Notes and Protocols for the Quantitative Analysis of Ascorbyl Tetra-2-Hexyldecanoate in Emulsions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ascorbyl tetra-2-hexyldecanoate (AT2H), also known as tetrahexyldecyl ascorbate, is a stable, oil-soluble ester of ascorbic acid that is widely utilized in cosmetic and pharmaceutical emulsions for its antioxidant, skin-lightening, and anti-aging properties.[1][2] Unlike its parent molecule, L-ascorbic acid, AT2H offers enhanced stability and skin permeability, making it a preferred active ingredient in various formulations.[1][2] Accurate quantification of AT2H in these complex emulsion matrices is crucial for quality control, stability testing, and formulation optimization.

This document provides detailed application notes and protocols for the quantitative analysis of AT2H in emulsions using High-Performance Liquid Chromatography (HPLC) with UV detection. The methodologies described are based on established analytical principles and published methods for the analysis of lipophilic vitamin C derivatives in cosmetic formulations.[1][2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is recommended for the selective and accurate quantification of this compound in emulsion samples.

Instrumentation and Chromatographic Conditions

The following table summarizes the recommended HPLC instrumentation and chromatographic conditions for the analysis of AT2H.

| Parameter | Specification |

| HPLC System | Quaternary or Binary Gradient HPLC System with UV-Vis Detector |

| Column | RP-18, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | Isopropanol : Methanol (75:25 v/v)[1][2] |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 222 nm[1][2] |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Run Time | Approximately 10 minutes |

Experimental Protocols

Protocol 1: Standard Solution Preparation

Accurate preparation of standard solutions is critical for the calibration and quantification of AT2H in samples.

Materials:

-

This compound (AT2H) reference standard (≥95% purity)

-

Isopropanol (HPLC grade)

-

Methanol (HPLC grade)

-

Volumetric flasks (Class A)

-

Analytical balance

Procedure:

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 25 mg of AT2H reference standard into a 25 mL volumetric flask.

-

Dissolve the standard in approximately 15 mL of isopropanol.

-

Sonicate for 5 minutes to ensure complete dissolution.

-

Bring the solution to volume with isopropanol and mix thoroughly.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (Isopropanol:Methanol 75:25 v/v).

-

Recommended concentration range for the calibration curve: 10, 25, 50, 100, and 200 µg/mL.

-

Protocol 2: Sample Preparation from Emulsions

This protocol outlines the extraction of AT2H from the emulsion matrix for HPLC analysis.

Materials:

-

Emulsion sample containing AT2H

-

Isopropanol (HPLC grade)

-

Centrifuge

-

Centrifuge tubes (15 mL)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 1.0 g of the emulsion sample into a 15 mL centrifuge tube.

-

Add 10.0 mL of isopropanol to the centrifuge tube.

-

Vortex the mixture vigorously for 2 minutes to disperse the emulsion and extract the AT2H.

-

Centrifuge the mixture at 4000 rpm for 15 minutes to separate the precipitated excipients.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

The filtered sample is now ready for injection into the HPLC system.

Experimental Workflow Diagram

Caption: Workflow for AT2H analysis.

Data Presentation and Method Validation

A summary of typical quantitative data and method validation parameters is presented below. These values are indicative and should be verified for each specific application and laboratory.

Table 1: Calibration Curve Data

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 10 | 150.2 |

| 25 | 375.5 |

| 50 | 751.0 |

| 100 | 1502.5 |

| 200 | 3005.0 |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 2: Method Validation Parameters

| Parameter | Specification | Typical Result |

| Linearity | r² ≥ 0.995 | 0.999 |

| Accuracy (Recovery) | 90-110% | 98.5% |

| Precision (RSD%) | ||

| - Intra-day | ≤ 2.0% | 0.8% |

| - Inter-day | ≤ 3.0% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.5 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 1.5 µg/mL |

Signaling Pathway of AT2H Action (Conceptual)

While the primary focus of this document is on quantitative analysis, understanding the biological context of AT2H is valuable for researchers. The following diagram illustrates a simplified conceptual pathway of how AT2H, after penetrating the skin and being converted to Ascorbic Acid, can influence collagen synthesis.

Caption: AT2H action on collagen.

Conclusion

The HPLC method detailed in these application notes provides a robust and reliable approach for the quantitative analysis of this compound in emulsion-based cosmetic and pharmaceutical products. Adherence to the described protocols for standard and sample preparation is essential for achieving accurate and reproducible results. The method validation parameters outlined serve as a benchmark for ensuring the quality and reliability of the analytical data generated.

References

Application Note: In Vitro Skin Permeation of Ascorbyl Tetra-2-Hexyldecanoate Using Franz Diffusion Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Ascorbyl tetra-2-hexyldecanoate, also known as tetrahexyldecyl ascorbate, is a stable, oil-soluble precursor to Vitamin C.[1][2] Due to its lipophilic nature, it exhibits enhanced skin penetration compared to the hydrophilic L-ascorbic acid.[3][4] Upon permeating the skin, it is converted into free vitamin C, where it provides antioxidant effects, stimulates collagen synthesis, and inhibits melanogenesis.[3] The Franz diffusion cell is a well-established in vitro model for assessing the skin permeation and retention of topical compounds, providing crucial data for formulation development and efficacy screening.[5][6] This document provides a detailed protocol for evaluating the skin permeation of this compound using vertical Franz diffusion cells.

Key Permeation Parameters

The following table summarizes typical quantitative data obtained from a Franz cell permeation study. The values presented are illustrative and serve as a template for data presentation. Actual results will vary based on the specific formulation, membrane type, and experimental conditions.

| Parameter | Formulation A (0.5% Cream) | Formulation B (1.0% Oil Serum) | Control (Simple Solution) |

| Steady-State Flux (Jss) (µg/cm²/h) | 1.25 | 2.10 | 0.75 |

| Lag Time (t_lag) (hours) | 2.5 | 1.8 | 3.1 |

| Permeability Coefficient (Kp) (cm/h x 10⁻³) | 2.50 | 2.10 | 1.50 |